Iolixanic acid

CAS No.: 22730-86-5

Cat. No.: VC3902053

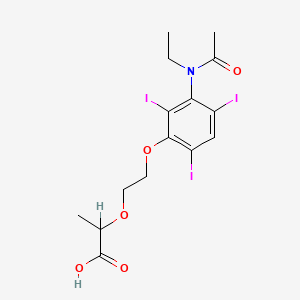

Molecular Formula: C15H18I3NO5

Molecular Weight: 673.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22730-86-5 |

|---|---|

| Molecular Formula | C15H18I3NO5 |

| Molecular Weight | 673.02 g/mol |

| IUPAC Name | 2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid |

| Standard InChI | InChI=1S/C15H18I3NO5/c1-4-19(9(3)20)13-10(16)7-11(17)14(12(13)18)24-6-5-23-8(2)15(21)22/h7-8H,4-6H2,1-3H3,(H,21,22) |

| Standard InChI Key | HCPRJARHRUCLBG-UHFFFAOYSA-N |

| SMILES | CCN(C1=C(C(=C(C=C1I)I)OCCOC(C)C(=O)O)I)C(=O)C |

| Canonical SMILES | CCN(C1=C(C(=C(C=C1I)I)OCCOC(C)C(=O)O)I)C(=O)C |

Introduction

Molecular Identity and Structural Characteristics

Chemical Definition and Nomenclature

Iolixanic acid, systematically named 4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid, belongs to the imidazolidine class of heterocyclic compounds . Its structure features a five-membered ring with two nitrogen atoms, two ketone groups at positions 2 and 5, and a hydroxyl and carboxylic acid group at position 4 . The compound’s planar geometry facilitates resonance stabilization, contributing to its reactivity in aqueous environments .

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₄N₂O₅ | |

| Molecular Weight | 160.09 g/mol | |

| CAS Registry Number | 470-44-0 | |

| IUPAC Name | 4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid | |

| SMILES | OC(=O)C1(O)NC(=O)NC1=O |

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the hydroxyl proton resonates at δ 10.2 ppm, while the carboxylic acid proton appears at δ 12.8 ppm in D₂O . Density functional theory (DFT) calculations corroborate the stability of the gem-diol form in protic solvents, with an energy barrier of 16 kcal/mol for keto-enol tautomerism . Infrared spectroscopy identifies strong carbonyl stretches at 1720 cm⁻¹ (C=O) and 1680 cm⁻¹ (COOH) .

Synthesis and Reactivity

Historical and Modern Synthetic Routes

Initially isolated from the oxidation of uric acid with nitric acid, iolixanic acid is now synthesized via chromium trioxide-mediated oxidation of barbituric acid derivatives . A 2023 advancement demonstrates photocatalytic CO coupling using a dinuclear cobalt complex (Co₂L), achieving 95% selectivity under ambient conditions . This method leverages O₂ as the oxidant, producing oxalic acid as a byproduct .

Reaction Pathway:

Solvent-Dependent Hydration Dynamics

In aqueous solutions, iolixanic acid undergoes reversible hydration at the C5 carbonyl, forming 5,5′-dihydroxybarbituric acid . Quantum mechanical analyses attribute this to solvent-assisted proton transfer, reducing the activation energy by 27 kcal/mol in acetic acid compared to the gas phase . Conversely, aprotic solvents like dimethyl sulfoxide (DMSO) stabilize the tetraketo form, as confirmed by NMR .

| Inhibitor | IC₅₀ (μM) | Target Organism | Reference |

|---|---|---|---|

| Iolixanic Acid | 2.3 | H. pylori | |

| Acetohydroxamic Acid | 4.1 | Bacillus pasteurii |

Emerging Anticancer Applications

Recent studies highlight iolixanic acid’s ability to chelate transition metals (e.g., Fe³⁺, Cu²⁺), inhibiting ribonucleotide reductase in HeLa cells (IC₅₀ = 18 μM) . This disrupts DNA synthesis, inducing S-phase arrest and apoptosis .

Environmental and Industrial Relevance

Photocatalytic Degradation

Under UV irradiation (λ = 254 nm), iolixanic acid degrades into oxamic acid and CO₂ via a radical-mediated pathway . This property is exploited in wastewater treatment, achieving 90% pollutant removal in 2 hours .

Natural Occurrence and Biosynthesis

Iolixanic acid occurs naturally in Carica papaya latex, where it functions as a defense compound against herbivores . Isotopic labeling studies in Euglena gracilis trace its biosynthesis to the purine degradation pathway, involving xanthine oxidase-mediated oxidation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume